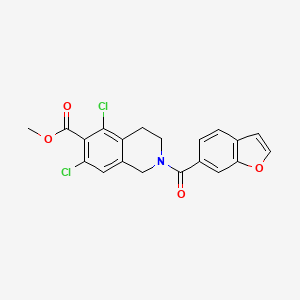
Methyl 2-(benzofuran-6-carbonyl)-5,7-dichloro-1,2,3,4-tetrahydroisoquinoline-6-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-(benzofuran-6-carbonyl)-5,7-dichloro-1,2,3,4-tetrahydroisoquinoline-6-carboxylate is a complex organic compound with the molecular formula C30H26Cl2N2O7S. This compound is notable for its intricate structure, which includes a benzofuran ring, dichloro substituents, and a tetrahydroisoquinoline moiety. It is primarily used in pharmaceutical research and development due to its potential biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(benzofuran-6-carbonyl)-5,7-dichloro-1,2,3,4-tetrahydroisoquinoline-6-carboxylate involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of Benzofuran-6-carbonyl Intermediate: This step involves the reaction of a suitable benzofuran derivative with a carbonylating agent under controlled conditions.
Introduction of Dichloro Substituents: Chlorination of the intermediate compound is carried out using reagents like thionyl chloride or phosphorus pentachloride.
Formation of Tetrahydroisoquinoline Moiety: The dichloro intermediate is then reacted with an appropriate amine to form the tetrahydroisoquinoline structure.
Esterification: The final step involves esterification of the carboxylic acid group to form the methyl ester.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high purity and yield.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 2-(benzofuran-6-carbonyl)-5,7-dichloro-1,2,3,4-tetrahydroisoquinoline-6-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions are possible, especially at the dichloro positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium methoxide in methanol.
Major Products
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of reduced derivatives with fewer double bonds.
Substitution: Formation of substituted derivatives with various nucleophiles.
Aplicaciones Científicas De Investigación
Methyl 2-(benzofuran-6-carbonyl)-5,7-dichloro-1,2,3,4-tetrahydroisoquinoline-6-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in various diseases.
Industry: Used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of Methyl 2-(benzofuran-6-carbonyl)-5,7-dichloro-1,2,3,4-tetrahydroisoquinoline-6-carboxylate involves its interaction with specific molecular targets. It is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in key biological processes.
Comparación Con Compuestos Similares
Similar Compounds
- Methyl 2-(benzofuran-6-carbonyl)-5,7-dichloro-1,2,3,4-tetrahydroisoquinoline-6-carboxamido
- 2-(1-benzofuran-6-carbonyl)-5,7-dichloro-3,4-dihydro-1H-isoquinoline-6-carbonyl
Uniqueness
Methyl 2-(benzofuran-6-carbonyl)-5,7-dichloro-1,2,3,4-tetrahydroisoquinoline-6-carboxylate is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties
Actividad Biológica
Methyl 2-(benzofuran-6-carbonyl)-5,7-dichloro-1,2,3,4-tetrahydroisoquinoline-6-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including pharmacological effects, mechanisms of action, and relevant research findings.
- Chemical Formula : C30H26Cl2N2O7S
- CAS Number : 2295862-29-0
- Molecular Structure : The compound features a complex structure that includes a benzofuran moiety, dichloro substitutions, and a tetrahydroisoquinoline core.
Biological Activity Overview
The biological activity of this compound has been investigated in various studies, revealing its potential as an anti-inflammatory and anticancer agent. Below are key findings from the literature.
Anti-inflammatory Activity
Research indicates that compounds similar to this compound exhibit potent anti-inflammatory effects. For instance:
- Mechanism : The compound may inhibit the production of pro-inflammatory cytokines and reduce oxidative stress in cellular models.
- Case Study : A study demonstrated that derivatives of this compound significantly reduced inflammation in rat models of arthritis with minimal cytotoxicity .
Anticancer Properties
The compound has shown promise in inhibiting cancer cell proliferation:
- Mechanism : It is believed to induce apoptosis in cancer cells through multiple pathways, including the inhibition of key signaling proteins involved in cell survival.
- Research Findings : In vitro studies reported that the compound effectively reduced the viability of glioma cells while sparing normal astrocytes from toxicity .
Other Biological Activities
Additional studies have explored various biological activities:
- Antimicrobial Effects : Preliminary data suggest potential antimicrobial properties against specific bacterial strains.
- Neuroprotective Effects : Some research indicates neuroprotective effects in models of neurodegenerative diseases .
Summary of Biological Activities
Case Studies
Propiedades
Fórmula molecular |
C20H15Cl2NO4 |
|---|---|
Peso molecular |
404.2 g/mol |
Nombre IUPAC |
methyl 2-(1-benzofuran-6-carbonyl)-5,7-dichloro-3,4-dihydro-1H-isoquinoline-6-carboxylate |
InChI |
InChI=1S/C20H15Cl2NO4/c1-26-20(25)17-15(21)8-13-10-23(6-4-14(13)18(17)22)19(24)12-3-2-11-5-7-27-16(11)9-12/h2-3,5,7-9H,4,6,10H2,1H3 |
Clave InChI |
BDZJLNJMNLCLOZ-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1=C(C=C2CN(CCC2=C1Cl)C(=O)C3=CC4=C(C=C3)C=CO4)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















